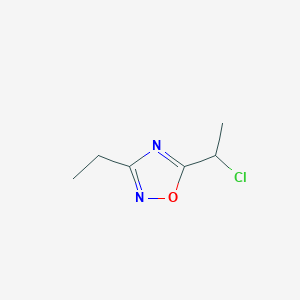
2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione is a chemical compound with the molecular formula C15H7Cl5O2 and a molecular weight of 396.48 g/mol. It is a research chemical often used in various scientific studies due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like ammonia (NH3) or thiols (R-SH). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione include:
- 1,3-bis(3,4-dichlorophenyl)-2-chloropropane-1,3-dione
- 2-Chloro-1,3-bis(2,4-dichlorophenyl)propane-1,3-dione
- 2-Chloro-1,3-bis(3,5-dichlorophenyl)propane-1,3-dione
These compounds share similar structural features but differ in the position and number of chlorine atoms on the phenyl rings. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl5O2/c16-9-3-1-7(5-11(9)18)14(21)13(20)15(22)8-2-4-10(17)12(19)6-8/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTMWIMPFGTEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide](/img/structure/B2499455.png)



![2-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2499461.png)

![11-[2-(2-fluorophenoxy)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2499463.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]pyrrolidine](/img/structure/B2499469.png)

